

An In-depth Technical Guide to XYD129: A Novel CBP/p300 PROTAC Degradator

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Compound of Interest

Compound Name: XYD129

Cat. No.: B15541841

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Audience: Researchers, scientists, and drug development professionals.

Abstract

XYD129 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300.^{[1][2][3]} These proteins are critical epigenetic regulators and have been identified as promising therapeutic targets in various malignancies, particularly acute myeloid leukemia (AML).^{[1][2][3][4]} **XYD129** demonstrates a significant advancement in the field of targeted protein degradation, exhibiting potent anti-proliferative effects in AML cell lines and substantial tumor growth inhibition in preclinical xenograft models.^{[1][2][3][4]} This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and key experimental protocols associated with **XYD129**.

Discovery and Development Timeline

XYD129 emerged from a research program focused on developing degraders for epigenetic targets. The timeline below outlines the key preclinical development milestones leading to its identification as a promising lead compound.

- February 6, 2024 (Manuscript Received): The initial research findings detailing the design, synthesis, and preliminary evaluation of a series of CBP/p300 PROTAC degraders, including **XYD129** (also referred to as compound 11c), were formally submitted for publication.^[3]

- June 3, 2024 (Manuscript Published Online): The research was published online in the Journal of Medicinal Chemistry, formally disclosing the structure, mechanism, and preclinical efficacy of **XYD129** to the scientific community.[\[1\]](#)[\[2\]](#)[\[3\]](#)

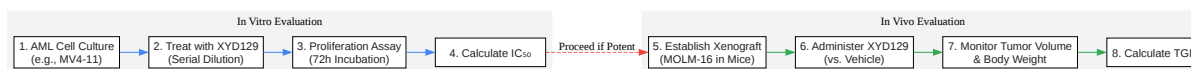
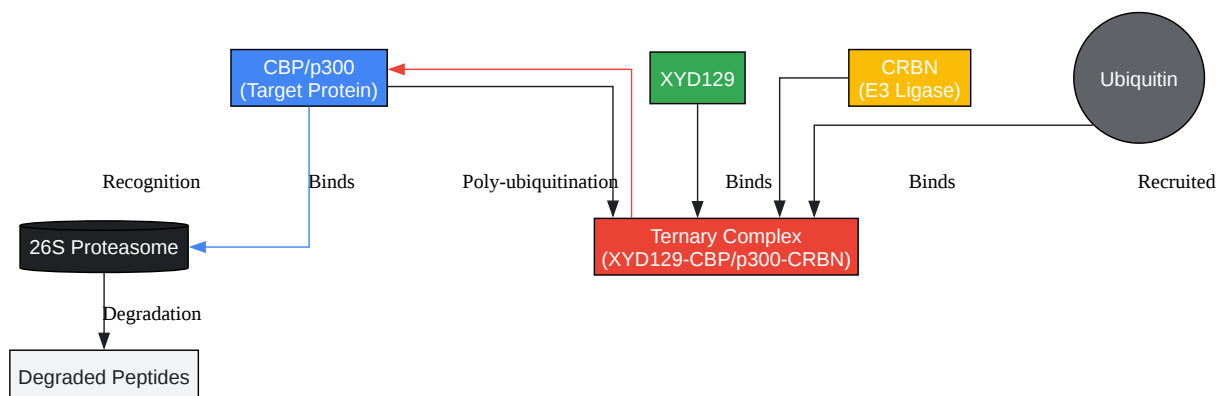
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Mechanism of Action

XYD129 functions as a bifunctional molecule, a hallmark of PROTAC technology. It is composed of three key components: a ligand that binds to the target proteins (CBP/p300), a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon or CRBN), and a linker connecting the two.[\[2\]](#)[\[5\]](#)

The mechanism proceeds as follows:

- Ternary Complex Formation: **XYD129** simultaneously binds to both CBP/p300 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the CBP/p300 protein.
- Proteasomal Degradation: The poly-ubiquitinated CBP/p300 is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides, effectively eliminating it from the cell. **XYD129** is then released and can act catalytically to induce the degradation of further CBP/p300 molecules.



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References

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